molecular formula C15H21Cl3N2O B5414879 N'-{[5-(3-chlorophenyl)-2-furyl]methyl}-N,N-dimethyl-1,2-ethanediamine dihydrochloride

N'-{[5-(3-chlorophenyl)-2-furyl]methyl}-N,N-dimethyl-1,2-ethanediamine dihydrochloride

Cat. No. B5414879
M. Wt: 351.7 g/mol
InChI Key: DYROWTPRBRZLTN-UHFFFAOYSA-N
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Description

The compound “N’-{[5-(3-chlorophenyl)-2-furyl]methyl}-N,N-dimethyl-1,2-ethanediamine dihydrochloride” is a complex organic molecule. It contains a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring with four carbon atoms and one oxygen. The compound also contains a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring) which is substituted with a chlorine atom at the 3rd position . The molecule also includes a dimethyl-ethanediamine moiety, which consists of a two-carbon chain (ethane) with an amine group (-NH2) on each end, and each of these amines is further substituted with a methyl group (-CH3).


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The electron-donating properties of the amine groups and the electron-withdrawing nature of the chlorine substituents would have a significant impact on the compound’s chemical behavior .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted based on its structure. For example, the presence of polar functional groups (like the amines) and the chlorine atoms would likely make this compound relatively polar, affecting its solubility in different solvents .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with. Without more information, it’s impossible to predict the exact mechanism of action .

Future Directions

The future directions for a compound like this would depend on its intended use. If it were a potential drug, for example, future work might involve testing its biological activity, optimizing its structure for better activity or lower side effects, and eventually conducting clinical trials .

properties

IUPAC Name

N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O.2ClH/c1-18(2)9-8-17-11-14-6-7-15(19-14)12-4-3-5-13(16)10-12;;/h3-7,10,17H,8-9,11H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYROWTPRBRZLTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC1=CC=C(O1)C2=CC(=CC=C2)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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